[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride
Overview
Description
“[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride” is a chemical compound with the empirical formula C10H12Cl2N2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of this compound is 231.12 . The SMILES string representation is Cl.NCCc1c[nH]c2ccc(Cl)cc12 , which provides a text representation of the compound’s structure.Physical and Chemical Properties Analysis
This compound is a solid . Its boiling point is predicted to be 385.2±37.0 °C, and its density is predicted to be 1.252±0.06 g/cm3 . The pKa is predicted to be 16.87±0.30 .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Indole Derivatives : Yi et al. (2005) demonstrated a synthesis method for 4-chloro-5-hydroxy-1H-benzo[g]indoles, highlighting the versatility of indole derivatives in chemical synthesis (H. Yi, H. Cho, & K. Lee, 2005).
- Formation of Pyrimido(1,2-a)indoles : Suzdalev et al. (2013) investigated the formation of pyrimido[1,2-a]indole derivatives from reactions involving 1-(oxiran-2-ylmethyl)-1H-indole, showcasing the chemical reactivity of indole structures (K. Suzdalev, S. V. Den’kina, & V. Tkachev, 2013).
- Preparation of Indole-Containing Derivatives : Behbehani et al. (2011) focused on preparing new indole-containing heterocyclic substances with antimicrobial activities, emphasizing the potential pharmaceutical applications of indole derivatives (H. Behbehani, H. M. Ibrahim, S. Makhseed, & H. Mahmoud, 2011).
Potential Biological and Pharmacological Applications
- Antimicrobial Activities : Various studies like those by Anekal & Biradar (2012) and Saundane et al. (2013) have evaluated indole derivatives for their antimicrobial properties, suggesting their potential in developing new antimicrobial agents (D. Anekal & J. S. Biradar, 2012); (A. R. Saundane, Vaijinath A. Verma, & V. Katkar, 2013).
- Cholinesterase and Monoamine Oxidase Inhibition : Bautista-Aguilera et al. (2014) identified indole derivatives as cholinesterase and monoamine oxidase dual inhibitors, highlighting their relevance in treating neurodegenerative disorders (Oscar M. Bautista-Aguilera et al., 2014).
Structural and Chemical Characterization
- Characterization of Indole Derivatives : Phutdhawong et al. (2019) conducted studies on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, including indole-amine derivatives, providing insights into their structural and chemical properties (Weerachai Phutdhawong et al., 2019).
- Synthesis and Characterization : Papers by Helliwell et al. (2011) and Singh et al. (2017) offer detailed synthesis and characterization of specific indole derivatives, contributing to the understanding of their chemical behavior and potential applications (M. Helliwell et al., 2011); (M. Singh et al., 2017).
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different types of disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.
Biochemical Pathways
Indole derivatives are known to affect various pathways, leading to downstream effects that can include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Given the broad range of activities associated with indole derivatives, it can be inferred that the compound’s action could result in a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters. This compound acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters in the brain. Additionally, it interacts with serotonin receptors, influencing serotonin signaling pathways .
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound modulates the release of neurotransmitters, thereby affecting neuronal communication and function. It also impacts the expression of genes involved in neurotransmitter synthesis and degradation . Furthermore, it has been observed to alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, it interacts with serotonin receptors, modulating their activity and influencing serotonin signaling pathways. These interactions result in changes in gene expression and enzyme activity, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
The effects of This compound over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. In in vitro studies, the effects of this compound on cellular function have been observed to persist for several hours after administration. In in vivo studies, the long-term effects on cellular function have been noted, with changes in neurotransmitter levels and gene expression persisting for days after treatment .
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with different dosages. At low doses, the compound has been shown to have a positive effect on neurotransmitter levels and behavior. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. The threshold for these effects varies depending on the species and the specific experimental conditions .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It is primarily metabolized by the enzyme monoamine oxidase, which converts it into inactive metabolites. These metabolites are then further processed by other enzymes and eventually excreted from the body. The compound also affects the levels of other metabolites by influencing the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through specific transporters and is distributed to different cellular compartments. It can accumulate in certain tissues, particularly in the brain, where it exerts its effects on neurotransmitter levels and signaling pathways .
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and receptors involved in neurotransmitter metabolism and signaling. It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors and other regulatory proteins .
Properties
IUPAC Name |
1-(5-chloro-1H-indol-3-yl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11;/h2-3,5-7,14H,4,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKPOALZYQCCES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923313 | |
Record name | 1-(5-Chloro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-99-2 | |
Record name | NSC50457 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-Chloro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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